Cas no 118-10-5 (Cinchonine)
A quinoline alkaloid.Molecular formulaC19H22N2O,The molecular weight is294.39.1820year P.-J.Peltier et al first isolated.It is found in the genus Cinchona of Rubiaceae.
Cinchonine is colorless needle like or prismatic crystal;melting point265°C(220°CStart sublimation),Specific rotation【 α】+229°(ethanol);Per gram can be dissolved in60Ml ethanol\25Ml boiling water\110Ml chloroform or500Ml of diethyl ether,Almost insoluble in cold water;The median lethal dose was152Mg/Kg.
Cinchonine hydrochloride in275°Caboutdecomposition,Soluble in water or ethanol,Slightly soluble in chloroform,Insoluble in ether;Its sulfate melting point206To207°C,Soluble in water or ethanol,Slightly soluble in chloroform,Insoluble in ether.Cinchonine is the epimer of cinchonine,melting point210°C,【a】-109.2°(ethanol),The median lethal dose was206Mg/Kg.Both cinchonine and cinchonidine have antimalarial effects.
Cinchonine is colorless needle like or prismatic crystal;melting point265°C(220°CStart sublimation),Specific rotation【 α】+229°(ethanol);Per gram can be dissolved in60Ml ethanol\25Ml boiling water\110Ml chloroform or500Ml of diethyl ether,Almost insoluble in cold water;The median lethal dose was152Mg/Kg.
Cinchonine hydrochloride in275°Caboutdecomposition,Soluble in water or ethanol,Slightly soluble in chloroform,Insoluble in ether;Its sulfate melting point206To207°C,Soluble in water or ethanol,Slightly soluble in chloroform,Insoluble in ether.Cinchonine is the epimer of cinchonine,melting point210°C,【a】-109.2°(ethanol),The median lethal dose was206Mg/Kg.Both cinchonine and cinchonidine have antimalarial effects.
Cinchonine structure
Cinchonine Properties
Names and Identifiers
-
- (+)-Quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
- D-CINCHONINE
- (+)-CINCHONINE
- CINCHONINE
- CINCHONAN-9-OL,(9S)-
- (+)-cinconine
- (8r,9s)-cinchonine
- (9s)-cinchonan-9-o
- (9S)-Cinchonan-9-ol
- 4-quinolyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- (1S)-Quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- chinchonine
- cinchonidine
- Cinchonin
- homoquinidine
- [ "" ]
- NSC 6176
- CINCHONINE(P)
- CINCHONINE(RG)
- Cinchonine,99%
- Cinchonine dihydrochloride
- NSC6176
- LA40221
- DSSTox_RID_80657
- DSSTox_CID_25082
- DSSTox_GSID_45082
- HMS1569J14
- Cinchonan-9(S)-ol monohydrochloride
- Tox21_110009
- Cinchonine monohydrochloride hydrate, 99%
- BC201737
- C06528
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-[(2R,5R)-5-Vinyl-1-azabicyclo[2.2.2]o
- Cinchonine
- Q-100084
- DTXCID801474963
- Cinchonine, crystallized, >=98.0% (NT)
- AI3-09058
- BDBM50370411
- SMR001233256
- Prestwick3_000608
- HMS2096J18
- ACon0_001352
- CHEMBL588619
- (+)-Cinchonine, analytical standard
- (S)-quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- CS-0008420
- Cinchonan-9-ol, (9S)-
- GNF-Pf-3189
- .alpha.-Quinidine
- (S)-quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- NCGC00013067-01
- TCMDC-123933
- AKOS015895982
- (S)-4-quinolyl-[(2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- BSPBio_000516
- (+)-Cinchonine; >99%
- MEGxp0_001905
- 2-Quinuclidinemethanol, .alpha.-(5-vinyl-2-quinolyl)-
- CINCHORINE
- CINCHONINE [WHO-DD]
- NCI60_005298
- SCHEMBL158394
- CINCHONINE [MI]
- 118-10-5
- AB00374715
- WLN: T66 BNJ EYQ-DT66 A B CNTJ A1U1
- 2-Quinuclidinemethanol, alpha-(5-vinyl-2-quinolyl)-
- BPBio1_000568
- NSC-6176
- NCGC00169174-02
- ACon1_000336
- MLS002153907
- UNII-V43X79NZCD
- CHEBI:27509
- DS-15267
- (+)-cinchonin
- BRD-K90268819-001-03-4
- alpha-(5-Vinyl-2-quinuclidinyl)-4-quinolinemethanol
- (+)-Cinchonine, 85%
- NCGC00262542-03
- MFCD00064372
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
- Q2972710
- EINECS 204-234-6
- HMS2235N18
- KMPWYEUPVWOPIM-QAMTZSDWSA-N
- O10016
- NCGC00169174-01
- (S)-Quinolin-4-yl((1S,2R,4S,5S)-5-vinylquinuclidin-2-yl)methanol
- HY-Y0152
- CAS-118-10-5
- V43X79NZCD
- DTXSID6045082
- (S)-Quinolin-4-yl-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol
- (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
- (8S,9R)-cinchonidine
- L-cinchonidine
- cinchovatine
- Cinchonine; (9S)-Cinchonan-9-ol
- (8S,9R)-cinchonan-9-ol
- (-)-cinchonidine
- SMR001488502
- MLS002637808
- ?-Quinidine
- (8alpha,9R)-Cinchonan-9-ol
- MLS006011421
- alpha-quinidine
- 2-Quinuclidinemethanol, alpha-4-quinolyl, 5-vinyl-
- (9S)-Cinchonan-9-ol; Cinchonine (8CI); (+)-Cinchonine; (8R,9S)-Cinchonine; NSC 6176; d-Cinchonine
- NCGC00262542-10
- (+)-Cinchonine
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl, 5-vinyl-
- (S)-quinolin-4-yl-(5-vinyl-1-aza-bicyclo(2.2.2)oct-2-yl)-methanol
- cinchonine
- D-Cinchonine
- cinchonin
- (+)-Cinconine
- (1R)((5R)-5-vinylquinuclidin-2-yl)-4-quinolylmethan-1-ol
- (8R,9S)-Cinchonine
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-((2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
- GTPL13363
- Cinchovatine
- Cinchonidine
- 4-Quinolyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- +Expand
-
- MFCD00064372
- KMPWYEUPVWOPIM-FGVBSWQGSA-N
- 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1
- O([H])[C@@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@@]1([H])C([H])([H])C2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- 89689
Computed Properties
- 294.17300
- 1
- 3
- 3
- 294.173
- 22
- 412
- 0
- 4
- 0
- 0
- 0
- 1
- 2.7
- 0
- 36.4
Experimental Properties
- 3.10250
- 36.36000
- 2287
- 223 ° (C=0.5, EtOH)
- Insoluble
- 464.5°C at 760 mmHg
- 256-266 ºC
- 234.7 °C
- 0.25g/l
- Powder
- 9.0 (0.25g/l, H2O, 20℃)(as aqueous solution)
- Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- Soluble in hot ethanol, soluble in ethanol, chloroform, ether, insoluble in water.
- Light Sensitive
- 5.85, 9.92(at 25℃)
- 224 º (c=0.5, alcohol)
- 1.0863 (rough estimate)
Cinchonine Security Information
- GHS07
- GD3500000
- 3
- 6.1(b)
- S26-S36-S36/37
- III
- III
- R20/21/22
- 6.1(b)
- Xn
- 1544
- H302,H332
- P264-P270-P301+P312+P330-P501
- warning
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- III
- R20/21/22
- Warning
- LD50 i.p. in rats: 152 mg/kg (Johnson, Poe)
- 6.1(b)
- 8-34
- Class Q (sugars, alkaloids, antibiotics, hormones)
Cinchonine Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cinchonine Price
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Cinchonine Related Literature
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1. Chemistry of di-and tri-metal complexes with bridging carbene or carbyne ligands. Part 36. Reactions of the dimetal compounds [ReM(CC6H4Me-4)(CO)9](M = Cr, Mo, or W) with octacarbonyldicobalt; crystal structures of [Co2WRe(μ3-CC6H4Me-4)(CO)15] and [Co2Re(μ3-CC6H4Me-4)(CO)10]John C. Jeffery,Diane B. Lewis,Gregg E. Lewis,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1985 2001
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2. Synthesis, structural characterisation and nuclear magnetic resonance study of [Ru6C(CO)15(μ3-η1:η2:η2-C16H16-μ-O)]: an intermediate in the formation of [Ru6C(CO)14(μ3-η2:η2:η2-C16H16)]Paul J. Dyson,Brian F. G. Johnson,Caroline M. Martin,David Reed,Dario Braga,Fabrizia Grepioni J. Chem. Soc. Dalton Trans. 1995 4113
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3. Neighbouring-group participation in the chromium trioxide oxidation of steroidal 4,5-epoxides. X-Ray molecular structure of 4β,6β,17β-triacetoxy-3β,5α-dihydroxyandrostaneNazar Flaih,James R. Hanson,Peter B. Hitchcock J. Chem. Soc. Perkin Trans. 1 1991 1085
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4. Ground state and transition state effects in the acylation of α-chymotrypsin in organic solvent–water mixturesRonald P. Bell,John E. Critchlow,Michael I. Page J. Chem. Soc. Perkin Trans. 2 1974 66
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Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108
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6. The kinetics of formation of a silver(II) and a silver(III) complex by peroxydisulphate oxidationJ. D. Miller J. Chem. Soc. A 1968 1778
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7. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculationsRois Benassi,Ugo Folli,Dario Iarossi,Luisa Schenetti,Ferdinando Taddei,Amos Musatti,Mario Nardelli J. Chem. Soc. Perkin Trans. 2 1989 1741
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8. Voltammetric trace determination of uranium and other transition metals in rock phosphate samplesNeerja Verma,Krishna S. Pitre Analyst 1993 118 65
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Christopher Penschke,Joachim Paier Phys. Chem. Chem. Phys. 2017 19 12546
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10. Mono- and bi-nuclear gold(I) and gold(III) complexes with S2C–PR3 ligands. X-Ray crystal structures of [Au(C6F5)3(S2C–PEt3)] and [Au2(μ-S2C–PEt3)-(C6F5)6]·Ch2Cl2Rafael Usón,Antonio Laguna,Mariano Laguna,Maria Luz Castilla,Peter G. Jones,Christa Fittschen J. Chem. Soc. Dalton Trans. 1987 3017
118-10-5 (Cinchonine) Related Products
- 88-12-0(1-Vinylpyrrolidin-2-one)
- 130-95-0(Quinine)
- 485-71-2((-)-Cinchonidine)
- 522-66-7(Hydroquinine)
- 1826-67-1(vinylmagnesium bromide solution)
- 6119-70-6(Quinine sulfate dihydrate)
- 6591-63-5(Quinidine sulfate dihydrate)
- 485-65-4((1S)-((2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanol)
- 56-54-2(Quinidine)
- 1435-55-8(Dihydroquinine)
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